Fasciculol A
Overview
Description
Fasciculol A is a lanostane triterpenoid compound isolated from the mushroom Neamatoloma fasciculare. It is known for its plant growth inhibitory properties and has been the subject of various studies due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fasciculol A can be synthesized from lanosterol. The synthesis involves multiple steps, including oxidation, reduction, and epoxidation reactions. The absolute stereochemistry of this compound was confirmed through these synthetic routes .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the mushroom Neamatoloma fasciculare .
Chemical Reactions Analysis
Types of Reactions: Fasciculol A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Epoxidation: Formation of epoxides from alkenes.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Epoxidation: Reagents such as m-chloroperoxybenzoic acid.
Major Products: The major products formed from these reactions include various oxidized, reduced, and epoxidized derivatives of this compound .
Scientific Research Applications
Fasciculol A has several scientific research applications, including:
Chemistry: Used as a model compound for studying lanostane triterpenoids.
Biology: Investigated for its plant growth inhibitory properties.
Medicine: Studied for its potential anti-inflammatory and antimicrobial activities.
Mechanism of Action
Fasciculol A exerts its effects by inhibiting specific enzymes and pathways. For instance, it inhibits cyclooxygenase-2 (COX-2) and activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to anti-inflammatory effects . The compound also targets calmodulin, a calcium-binding messenger protein, which plays a role in various cellular processes .
Comparison with Similar Compounds
Fasciculol A is part of a group of compounds known as fasciculols, which are specific to mushrooms of the Hypholoma genus. Similar compounds include:
- Fasciculol B
- Fasciculol C
- Fasciculol D
- Fasciculol E
- Fasciculol F
These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific inhibitory effects on plant growth and its potential anti-inflammatory properties .
Properties
IUPAC Name |
(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-25,31-34H,9-17H2,1-8H3/t18-,19-,22-,23+,24-,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBUVOQLORAVHG-JVMFQBISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64971-21-7 | |
Record name | Fasciculol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064971217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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